

# Application Notes: S-methylmethionine Chloride in Animal Nutrition

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## Compound of Interest

Compound Name: Vitamin U chloride

Cat. No.: B13406642

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## Introduction

S-methylmethionine (SMM), commonly known as S-methylmethionine chloride (SMM-Cl) or Vitamin U in its salt form, is a derivative of the amino acid methionine.[1] It is naturally found in various plants and has been investigated for its potential benefits as a feed supplement in animal production.[1][2] SMM-Cl is recognized for its role in methyl group donation, similar to methionine and choline, and has demonstrated a range of physiological effects, including anti-ulcerogenic properties, enhancement of growth performance, and modulation of key metabolic pathways.[3][4][5] These notes provide an overview of the application of SMM-Cl in animal feed, summarizing key research findings and providing protocols for its evaluation.

## Mechanism of Action

S-methylmethionine chloride exerts its biological effects through several mechanisms:

- **Methyl Donor:** SMM-Cl can act as a methyl donor, participating in various metabolic reactions. This is evidenced by its choline-sparing activity observed in chickens, suggesting its role in methylation processes essential for growth and nutrient metabolism.[3][4]
- **Gut Health and Integrity:** SMM-Cl has been shown to promote the health and integrity of the gastrointestinal tract. It stimulates the expression of Mucin 2 (MUC2), a key component of the protective mucus layer in the intestine.[5] Furthermore, it has been observed to increase the height of intestinal villi in broiler chickens and Nile Tilapia, which can enhance nutrient

absorption.[6][7][8] Its well-documented anti-ulcer properties may also contribute to improved gut health.[9][10]

- **Growth Regulation:** The supplement has been found to modulate the expression of genes related to growth. Specifically, it upregulates the expression of Insulin-like Growth Factor-1 (IGF-1), a key promoter of muscle growth, and downregulates Myostatin (MSTN), a negative regulator of muscle development.[6][7] In piglet intestinal cells, SMM-Cl also stimulates the expression of Epidermal Growth Factor (EGF) and Glucagon-like Peptide-2 (GLP-2), both of which are important for intestinal development and function.[5]

## Data on the Efficacy of S-methylmethionine Chloride Supplementation

The following tables summarize the quantitative data from various studies on the effects of SMM-Cl supplementation in different animal species.

Table 1: Effects of S-methylmethionine Chloride on Growth Performance in Broiler Chickens

Parameter	Control Group	SMM-Cl Group (0.25 g/L in drinking water)	L-carnitine + SMM-Cl Group (0.25 g/L each)	Reference
Initial Body Weight (g)	40.8 ± 1.5	40.0 ± 1.6	Not Reported	[8]
Final Body Weight (g)	1689 ± 11.6	2040 ± 16.6	Not Reported	[8]
Feed Intake (g)	3236 ± 18.4	3424 ± 19.5	Not Reported	[8]
Feed Conversion Ratio	1.91 ± 0.02	1.71 ± 0.02	Not Reported	[8]

Data presented as mean ± standard deviation. The study duration was 35 days.

Table 2: Effects of S-methylmethionine Chloride on Growth Performance in Nile Tilapia (*Oreochromis niloticus*)

Parameter	Control Group	SMM-Cl Group (0.2 g/kg diet)	SMM-Cl Group (0.4 g/kg diet)	Reference
Initial Body Weight (g)	22.4 ± 0.17	22.4 ± 0.17	22.4 ± 0.17	[7]
Final Body Weight (g)	Significantly Lower	Significantly Higher	Significantly Higher	[7]
Weight Gain (g)	Significantly Lower	Significantly Higher	Significantly Higher	[7]
Feed Conversion Ratio	Significantly Higher	Significantly Lower	Significantly Lower	[7]

The study duration was eight weeks. Specific numerical values for final body weight, weight gain, and FCR were not provided in the abstract, but significant differences were reported.

Table 3: Effects of S-methylmethionine Chloride on Pigs with Oesophagogastric Ulcers

Parameter	Control Group	SMM-Cl Group (200 mg/kg diet)	Reference
Weight Gain	No Significant Difference	No Significant Difference	[9][10]
Feed Intake	No Significant Difference	No Significant Difference	[9][10]
Backfat	No Significant Difference	No Significant Difference	[9][10]
Ulcer Score (in pigs with initially high scores)	No Significant Difference (mean score)	Observed reductions in individual pig scores	[9][10]

The study duration was 49 days.

## Experimental Protocols

## Protocol 1: Evaluation of S-methylmethionine Chloride in Broiler Chickens

This protocol is based on the methodology described in the study by Al-Zghoul et al. (2022).[6]  
[8]

### 1. Animals and Housing:

- One-day-old female Ross 308 broiler chicks are used.
- Chicks are housed in pens with appropriate bedding material under controlled environmental conditions (temperature, humidity, and lighting).

### 2. Experimental Design and Diets:

- Chicks are randomly allocated to different treatment groups (e.g., control, SMM-Cl supplemented, etc.) with multiple replicate pens per group.
- A standard broiler starter diet is provided from day 1 to day 21, followed by a grower diet until the end of the experiment (day 35).
- S-methylmethionine chloride is administered through the drinking water at a specified concentration (e.g., 0.25 g/L).

### 3. Data Collection:

- Growth Performance: Body weight and feed intake are recorded weekly to calculate weight gain and feed conversion ratio (FCR).
- Intestinal Morphology: At the end of the study, samples from the jejunum and ileum are collected for histological analysis to measure villus height and crypt depth.
- Blood Parameters: Blood samples are collected to analyze serum total proteins and globulins.
- Gene Expression Analysis: Tissue samples (e.g., muscle) are collected for the analysis of IGF-1 and MSTN gene expression using real-time quantitative PCR (RT-qPCR).

### 4. Statistical Analysis:

- Data are analyzed using appropriate statistical methods, such as ANOVA, to determine the significance of differences between treatment groups.

## Protocol 2: Evaluation of S-methylmethionine Chloride in Nile Tilapia

This protocol is based on the methodology described in the study by Gewida et al. (2023).[7]

### 1. Animals and Housing:

- Nile Tilapia (*Oreochromis niloticus*) of a specific weight range (e.g.,  $22.4 \pm 0.17$  g) are used.
- Fish are acclimated and then randomly distributed into tanks, with triplicate tanks for each treatment group.

### 2. Experimental Design and Diets:

- A basal diet is formulated to meet the nutritional requirements of Nile Tilapia.
- S-methylmethionine chloride is incorporated into the basal diet at different levels (e.g., 0.2 g/kg and 0.4 g/kg).
- The fish are fed the experimental diets for a specified period (e.g., eight weeks).

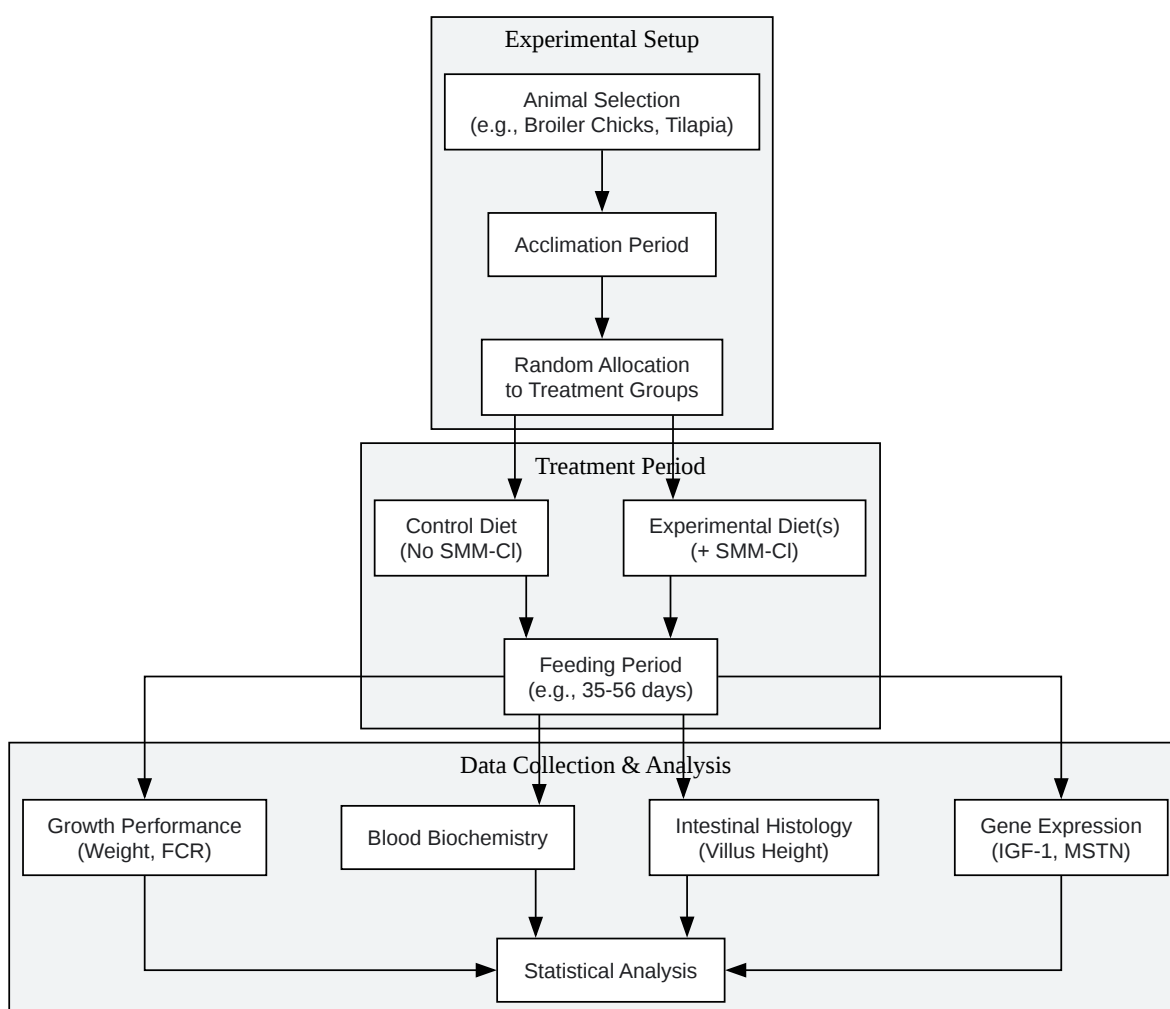
### 3. Data Collection:

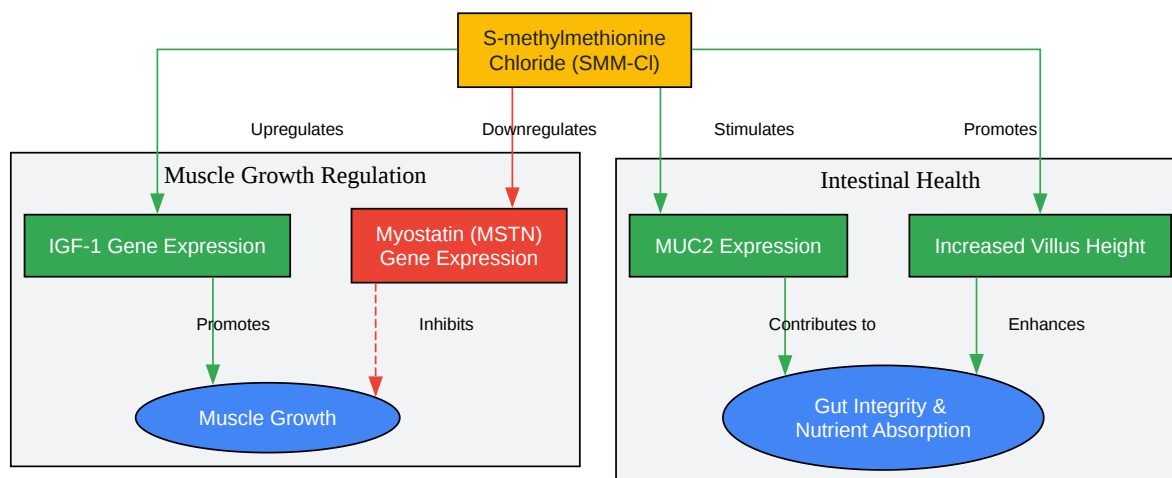
- **Growth Performance:** Fish are weighed at the beginning and end of the experiment to determine weight gain. Feed intake is monitored to calculate the feed conversion ratio.
- **Blood Biochemistry:** Blood samples are collected to analyze parameters such as total protein, globulin, and creatinine.
- **Body Composition:** At the end of the trial, fish are sampled to determine crude protein, ether extract, and ash content.
- **Gene Expression Analysis:** Tissue samples are collected for the analysis of MSTN and IGF-1 mRNA expression via RT-qPCR.
- **Intestinal Histology:** Intestinal samples are collected for histomorphometric analysis.

### 4. Statistical Analysis:

- The collected data are subjected to statistical analysis (e.g., one-way ANOVA) to evaluate the effects of the dietary treatments.

## Visualizations





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- To cite this document: BenchChem. [Application Notes: S-methylmethionine Chloride in Animal Nutrition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13406642#s-methylmethionine-chloride-as-a-supplement-in-animal-feed]

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